Dodecyldimethyl(3-sulfopropyl)azanium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyldimethyl(3-sulfopropyl)azanium typically involves the reaction of dodecylamine with 1,3-propanesultone. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the zwitterionic compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dodecyldimethyl(3-sulfopropyl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dodecyldimethyl(3-sulfopropyl)azanium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in micellar catalysis.
Biology: Employed in protein solubilization and membrane protein studies due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, personal care products, and as an emulsifying agent.
Mechanism of Action
The mechanism of action of dodecyldimethyl(3-sulfopropyl)azanium is primarily based on its surfactant properties. The compound forms micelles in aqueous solutions, which can encapsulate hydrophobic molecules. This property is exploited in various applications, such as solubilizing hydrophobic drugs or proteins. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating their solubilization and stabilization .
Comparison with Similar Compounds
Similar Compounds
Lauryl sulfobetaine: Another zwitterionic surfactant with similar properties and applications.
Cocamidopropyl betaine: Commonly used in personal care products as a surfactant and foam booster.
Dodecyltrimethylammonium chloride: A cationic surfactant used in various industrial applications.
Uniqueness
Dodecyldimethyl(3-sulfopropyl)azanium stands out due to its zwitterionic nature, which provides it with unique solubilizing properties and compatibility with a wide range of pH conditions. This makes it particularly useful in applications where pH stability is crucial .
Properties
Molecular Formula |
C17H38NO3S+ |
---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
dodecyl-dimethyl-(3-sulfopropyl)azanium |
InChI |
InChI=1S/C17H37NO3S/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-22(19,20)21/h4-17H2,1-3H3/p+1 |
InChI Key |
IZWSFJTYBVKZNK-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)O |
Origin of Product |
United States |
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